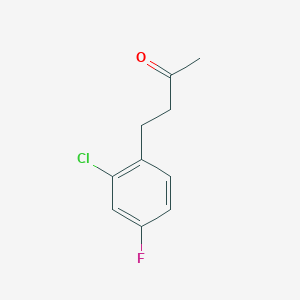![molecular formula C8H11FO2 B13570509 6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
6-Fluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . This compound is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxylic acid typically involves the introduction of a fluorine atom into a spirocyclic framework. One common method is the fluorination of a suitable spirocyclic precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Oxidation of the carboxylic acid group can yield ketones or esters.
Reduction: Reduction can produce primary alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups, such as amines or nitriles.
Applications De Recherche Scientifique
6-Fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the spirocyclic structure can provide rigidity and stability to the molecule, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorospiro[3.3]heptane-2-carboxylic acid: Similar in structure but with the fluorine atom at a different position.
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid: Contains two fluorine atoms, providing different chemical properties.
6-Phenylspiro[3.3]heptane-2-carboxylic acid: Contains a phenyl group instead of a fluorine atom, leading to different reactivity and applications.
Uniqueness
6-Fluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific fluorine substitution and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11FO2 |
|---|---|
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
2-fluorospiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11) |
Clé InChI |
OUBOCMOMOWCRPG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


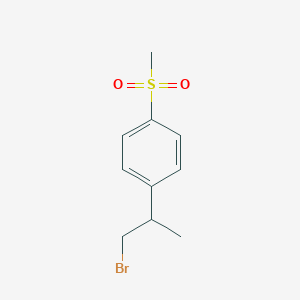
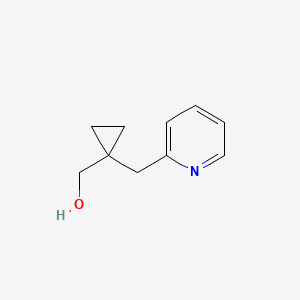
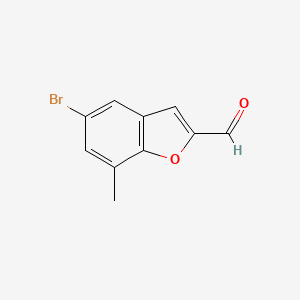
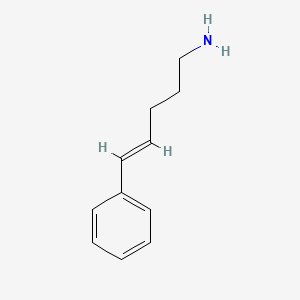
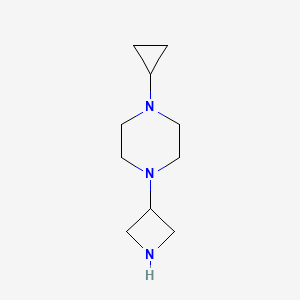
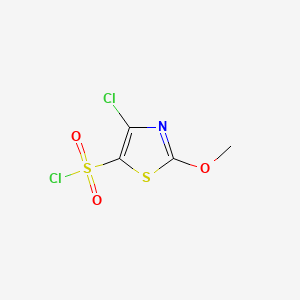
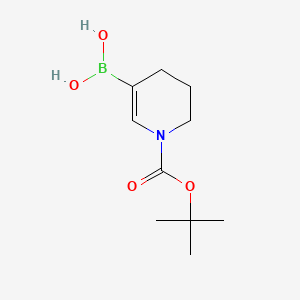

![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)


